molecular formula C16H18N4O3 B12457726 6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one

6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one

Cat. No.: B12457726
M. Wt: 314.34 g/mol
InChI Key: JVLJHDCGFYKGRT-UHFFFAOYSA-N
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Description

6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Chemical Reactions Analysis

6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one can be compared with other pyridazinone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

3-[4-(cyclohexylamino)-3-nitrophenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C16H18N4O3/c21-16-9-8-13(18-19-16)11-6-7-14(15(10-11)20(22)23)17-12-4-2-1-3-5-12/h6-10,12,17H,1-5H2,(H,19,21)

InChI Key

JVLJHDCGFYKGRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C3=NNC(=O)C=C3)[N+](=O)[O-]

Origin of Product

United States

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